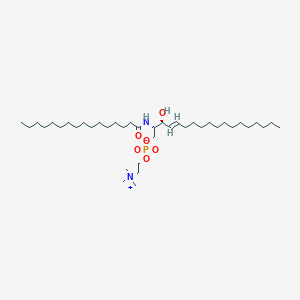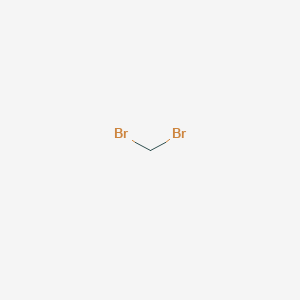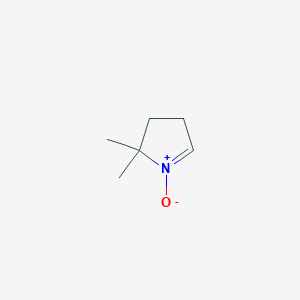
2-Fluoro-4-hydroxybenzoic Acid
Overview
Description
2-Fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅FO₃ and a molecular weight of 156.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the ortho position and a hydroxyl group at the para position relative to the carboxyl group . This compound is commonly used as an intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients .
Mechanism of Action
Target of Action
2-Fluoro-4-hydroxybenzoic acid is primarily used as an intermediate in the synthesis of mesogens, which are the basic units of liquid crystals . The compound’s primary targets are therefore the molecules that make up these liquid crystals .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The para-positioning of the carboxylic acid and hydroxy groups in this compound is preferred for synthesising mesogens used in liquid crystal . The long alkyl tail readily attaches to the molecule with alkyl bromide under basic condition . The ortho-positioned fluoride group introduces an additional intercalated smectic phase .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of mesogens, which are crucial in the formation of liquid crystals .
Result of Action
The primary result of the action of this compound is the synthesis of mesogens, which are used in the formation of liquid crystals . These liquid crystals have various applications, including in display technologies, thermometers, and biological cell membranes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the basic condition is necessary for the compound to attach its long alkyl tail to the molecule with alkyl bromide . .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used as an intermediate for synthesizing mesogens used in liquid crystal . The ortho-positioned fluoride group introduces an additional intercalated smectic phase .
Cellular Effects
In cancer immunotherapy, an immunoadjuvant is synthesized with 2-Fluoro-4-hydroxybenzoic Acid and polyphosphorzene .
Molecular Mechanism
It is known that in cancer immunotherapy, an immunoadjuvant is synthesized with this compound and polyphosphorzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-hydroxybenzoic acid can be synthesized through the fluorination of 4-hydroxybenzoic acid. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more scalable and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.
Esterification: The hydroxyl group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Scientific Research Applications
2-Fluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-4-methoxybenzoic Acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
2-Fluoro-4-hydroxybenzaldehyde: Has an aldehyde group instead of a carboxyl group, leading to different chemical behavior.
Uniqueness: 2-Fluoro-4-hydroxybenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity patterns . This makes it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWTWYULZRDBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382637 | |
| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65145-13-3 | |
| Record name | 2-Fluoro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65145-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)





![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)



![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)

